(6S)-6-methyl-4,6-diphenylcyclohexa-1,3-diene-1-carbaldehyde
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Overview
Description
(6S)-6-methyl-4,6-diphenylcyclohexa-1,3-diene-1-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with methyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-methyl-4,6-diphenylcyclohexa-1,3-diene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexa-1,3-diene ring. Subsequent steps involve the introduction of the methyl and diphenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step often includes the oxidation of the resulting intermediate to form the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (6S)-6-methyl-4,6-diphenylcyclohexa-1
Properties
CAS No. |
919301-88-5 |
---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6S)-6-methyl-4,6-diphenylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C20H18O/c1-20(18-10-6-3-7-11-18)14-17(12-13-19(20)15-21)16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/t20-/m0/s1 |
InChI Key |
ZIAQVESNDUGFOA-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@]1(CC(=CC=C1C=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC(=CC=C1C=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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